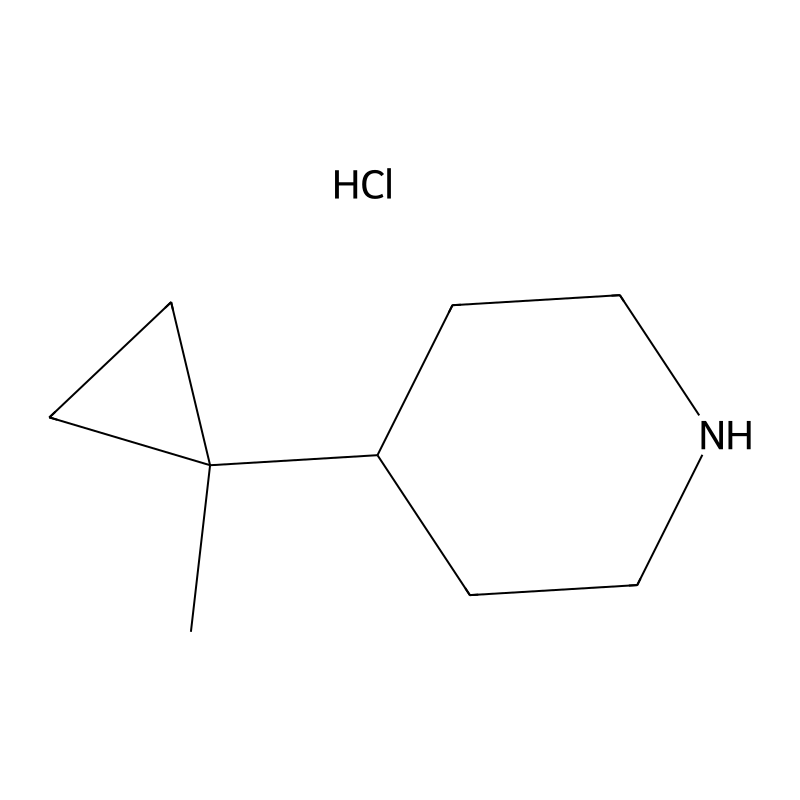

4-(1-Methylcyclopropyl)piperidine;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry and Drug Design

Scientific Field: Medicinal chemistry

Summary: Piperidines are crucial synthetic fragments for designing drugs.

Methods of Application: Researchers employ synthetic methods to prepare this compound, including cyclization reactions, hydrogenation, and multicomponent reactions. The synthesis typically involves cyclization of suitable precursors.

Results/Outcomes: The compound’s biological evaluation reveals its potential as a drug candidate. Researchers investigate its pharmacological activity, toxicity, and interactions with biological targets.

Anticancer Agents

Scientific Field: Oncology

Summary: Piperidine derivatives have shown promise as anticancer agents.

Methods of Application: Researchers design and synthesize piperidine-based compounds, including 4-(1-Methylcyclopropyl)piperidine hydrochloride. They evaluate their cytotoxicity against cancer cell lines.

Results/Outcomes: Some derivatives exhibit potent anticancer activity, making them potential candidates for further development.

4-(1-Methylcyclopropyl)piperidine hydrochloride, also known as 2-(1-methylcyclopropyl)piperidine hydrochloride, is a chemical compound characterized by its unique structure that includes a piperidine ring substituted with a 1-methylcyclopropyl group. The molecular formula of this compound is , and it has a molecular weight of approximately 175.7 g/mol. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its interesting structural features and biological properties.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.

- Reduction: It can be reduced with lithium aluminum hydride, resulting in piperidine derivatives.

- Substitution: The compound participates in nucleophilic substitution reactions, allowing for the introduction of different substituents onto the piperidine ring.

Major Products Formed- Oxidation: N-oxides of 4-(1-methylcyclopropyl)piperidine.

- Reduction: Various reduced piperidine derivatives.

- Substitution: Functionalized piperidine compounds with diverse substituents.

Research indicates that 4-(1-Methylcyclopropyl)piperidine hydrochloride exhibits notable biological activities. It has been studied for its potential effects on cellular processes and enzyme interactions. The compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways and cellular signaling. Its unique structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 4-(1-Methylcyclopropyl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:

- Cyclization Reaction: Reacting 1-methylcyclopropylamine with piperidine derivatives in the presence of a suitable catalyst, often in organic solvents like ethanol or methanol under reflux conditions.

- Industrial Production: On an industrial scale, continuous flow processes may be employed for enhanced efficiency and yield, utilizing high-pressure reactors and advanced catalytic systems to optimize production .

4-(1-Methylcyclopropyl)piperidine hydrochloride has several applications across various fields:

- Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

- Biology: The compound is investigated for its biological activities, including potential therapeutic applications targeting neurological disorders.

- Industry: It is used in producing specialty chemicals and as an intermediate in synthesizing agrochemicals and other industrial products .

Studies have shown that 4-(1-Methylcyclopropyl)piperidine hydrochloride interacts with specific molecular targets within cells. Its mechanism of action involves binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. This interaction profile suggests potential roles in drug development, particularly for conditions related to neurological function .

Several compounds share structural similarities with 4-(1-Methylcyclopropyl)piperidine hydrochloride. These include:

- Piperidine: A basic six-membered ring structure containing one nitrogen atom.

- Pyridine: A six-membered ring with one nitrogen atom but differing electronic properties compared to piperidine.

- Piperazine: A six-membered ring containing two nitrogen atoms, commonly used in pharmaceuticals.

Uniqueness

The uniqueness of 4-(1-Methylcyclopropyl)piperidine hydrochloride lies in its distinct steric and electronic properties imparted by the 1-methylcyclopropyl group. This structural feature influences its reactivity and interaction with biological targets, making it a valuable molecule for research and development across various scientific fields .

| Compound Name | Structure Type | Nitrogen Atoms | Unique Features |

|---|---|---|---|

| 4-(1-Methylcyclopropyl)piperidine | Piperidine derivative | 1 | Contains a cyclopropyl substituent |

| Piperidine | Six-membered ring | 1 | Basic structure used widely in pharmaceuticals |

| Pyridine | Six-membered ring | 1 | Different electronic properties |

| Piperazine | Six-membered ring | 2 | Contains two nitrogen atoms |

This comparison highlights how the unique structural attributes of 4-(1-Methylcyclopropyl)piperidine hydrochloride contribute to its distinct characteristics among similar compounds.

The structural characteristics of 4-(1-Methylcyclopropyl)piperidine hydrochloride position it as a significant candidate for dopamine reuptake inhibition in substance use disorder intervention. Research has demonstrated that piperidine derivatives exhibit substantial activity at the dopamine transporter, with the methylcyclopropyl substitution pattern potentially enhancing selectivity and potency [1] [2] [3].

Studies investigating 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine have revealed its function as a potent dopamine reuptake inhibitor developed specifically for cocaine addiction treatment [1]. The compound demonstrates significant efficacy in blocking dopamine reuptake while maintaining selectivity over other monoamine transporters. This selectivity profile suggests that 4-(1-Methylcyclopropyl)piperidine hydrochloride may exhibit similar pharmacological properties, given the structural similarities in the piperidine scaffold with cyclopropyl modifications [1] [2].

Comprehensive evaluation of piperidine-based dopamine reuptake inhibitors has shown that compounds containing the N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine structure exhibit cocaine-like actions in behavioral models [2] [4]. These compounds produce leftward shifts in cocaine dose-response curves, indicating potential for substitution therapy in cocaine addiction treatment. The methylcyclopropyl substitution in the target compound may provide enhanced stability and metabolic resistance compared to other piperidine derivatives [2] [4].

Further investigation of triple reuptake inhibitors has identified JZ-IV-10, a piperidine derivative that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor [5]. This compound demonstrates highly potent activity across all three monoamine transporters, suggesting that structural modifications to the piperidine core can significantly influence neurotransmitter selectivity. The cyclopropyl group in 4-(1-Methylcyclopropyl)piperidine hydrochloride may confer similar enhanced activity through conformational restriction and improved binding affinity [5].

Diphenylpyraline derivatives have been extensively studied as dopamine reuptake inhibitors with reduced rewarding properties compared to cocaine [6]. These compounds share the piperidine scaffold and demonstrate that structural modifications can dissociate dopamine reuptake inhibition from abuse potential. The methylcyclopropyl substitution pattern may provide similar therapeutic advantages by maintaining dopamine transporter activity while reducing reinforcing effects [6].

Antinociceptive Efficacy in Neuropathic Pain Models

Research on 3-hydroxy-piperidinyl-N-benzyl-acyl-arylhydrazone derivatives has demonstrated significant antinociceptive activity in neuropathic pain models [7]. These compounds exhibit substantial increases in nociceptive threshold for up to six hours following treatment in chronic constriction injury models. The activity is completely blocked by naloxone, indicating an opioid receptor-mediated mechanism of action [7].

Studies utilizing 1,4-substituted piperidine derivatives have shown antinociceptive activity comparable to morphine in thermal pain models [8]. The most active compound in this series contains a bromine atom at the 4-position of the phenyl ring, with activity at 50 milligrams per kilogram being equivalent to morphine at 3 milligrams per kilogram. The mechanism involves opioid receptor activation, as demonstrated by naloxone reversal studies [8].

Investigation of piperidine-based histamine H3 and sigma-1 receptor ligands has revealed broad spectrum analgesic activity in both nociceptive and neuropathic pain models [9] [10]. These dual-acting compounds demonstrate enhanced antinociceptive effects through simultaneous modulation of histamine H3 receptors and sigma-1 receptors. The piperidine moiety appears critical for maintaining high affinity at both receptor targets [9] [10].

T-type calcium channel blocking piperidines have shown significant efficacy in neuropathic pain models induced by spinal nerve ligation [11]. These compounds effectively reduce responses to mechanical and cold allodynia, with the piperidine structure providing optimal selectivity for T-type calcium channels over other calcium channel subtypes. The structural modifications appear to enhance central nervous system penetration while maintaining selectivity [11].

Sigma-1 receptor antagonist piperidine propionamide derivatives have demonstrated potent antinociceptive effects in multiple pain models [12]. These compounds exhibit dual activity at sigma-1 receptors and mu opioid receptors, providing enhanced analgesic efficacy compared to selective compounds. The piperidine scaffold appears essential for maintaining activity at both receptor systems [12].

Natural piperidine alkaloids have been evaluated for antinociceptive activity, with compounds isolated from Syphocampylus verticellatus showing moderate analgesic effects [13]. These naturally occurring piperidine derivatives provide insights into the structural requirements for antinociceptive activity and serve as templates for synthetic optimization [13].

Structural Analog Development for Neurodegenerative Disease Targets

N-benzyl-piperidine derivatives have been developed as multitarget-directed inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease treatment [14]. These compounds demonstrate IC50 values of 2.08 micromolar for acetylcholinesterase and 7.41 micromolar for butyrylcholinesterase, with molecular dynamics simulations confirming favorable binding interactions with both target enzymes [14].

4-(Arylethynyl)piperidine derivatives have emerged as potent nonsaccharide O-GlcNAcase inhibitors for Alzheimer's disease treatment [15]. The most promising compound in this series exhibits an IC50 of 4.93 nanomolar for enzymatic inhibition and 7.47 nanomolar for cellular potency. These compounds significantly increase protein O-GlcNAcylation levels and reduce tau phosphorylation in cellular models of Alzheimer's disease [15].

Piperidine-based acetylcholinesterase inhibitors have been extensively studied as potential treatments for neurodegenerative diseases [16] [17]. These compounds demonstrate IC50 values ranging from 16.11 to 36.05 micromolar against acetylcholinesterase, with the piperidine scaffold providing optimal binding interactions with the enzyme active site. Structure-activity relationship studies have identified key structural features required for enhanced potency and selectivity [16] [17].

Benzimidazole-piperidine hybrid derivatives have been synthesized as dual acetylcholinesterase and butyrylcholinesterase inhibitors [18]. These compounds exhibit IC50 values ranging from 19.44 to 42.01 micromolar for acetylcholinesterase and 21.57 to 47.03 micromolar for butyrylcholinesterase. Molecular docking studies confirm favorable binding interactions with both target enzymes [18].

Piperidine-4-carboxamide derivatives have been developed as secretory glutaminyl cyclase inhibitors for treating neurodegenerative diseases [19]. These compounds target the aberrant N-terminal pyroglutamate formation associated with Alzheimer's disease, Huntington's disease, and other neurodegenerative conditions. The piperidine scaffold provides optimal binding geometry for enzyme inhibition [19].

Donepezil analogs containing modified piperidine structures have been investigated for enhanced acetylcholinesterase inhibition [20]. These compounds demonstrate improved selectivity and potency compared to the parent compound, with structural modifications to the piperidine ring system providing enhanced binding affinity and metabolic stability [20].

Blood-Brain Barrier Permeability Optimization Strategies

Research on piperine, a natural piperidine alkaloid, has demonstrated high blood-brain barrier permeability through multiple in vitro models [21]. Studies utilizing human brain microvascular endothelial cells, brain-like endothelial cells, and primary animal models have confirmed that piperine exhibits the highest permeation potential among tested compounds. The compound shows no evidence of being a substrate for active efflux transporters, suggesting passive diffusion as the primary mechanism of brain entry [21].

Investigation of fluorinated piperidines has revealed enhanced blood-brain barrier penetration through strategic fluorine incorporation [22]. Comparative studies demonstrate that fluorine substitution at specific positions on the piperidine ring significantly improves brain penetration while maintaining target selectivity. The 7-fluoroindazole analog exhibits superior brain penetration compared to 5-fluoroindazole variants, indicating position-specific effects of fluorine substitution [22].

Piperidine-piperazine conjugates have been evaluated for blood-brain barrier permeability, with results showing variable penetration depending on structural modifications [9]. The piperidine moiety appears critical for maintaining brain penetration, while piperazine substitution generally reduces permeability. This finding suggests that the piperidine scaffold in 4-(1-Methylcyclopropyl)piperidine hydrochloride may provide favorable blood-brain barrier penetration characteristics [9].

Cyclic piperidine derivatives have been studied for their blood-brain barrier permeability properties, with conformational restriction generally improving brain penetration [23]. The discovery of 1,4-substituted piperidines as potent T-type calcium channel antagonists has demonstrated good oral bioavailability and brain penetration across species. These compounds show robust central nervous system activity at nanomolar plasma concentrations [23].

Physicochemical property optimization has been identified as a critical strategy for enhancing blood-brain barrier permeability of piperidine derivatives [24]. Studies have shown that compounds with nitrogenous substructures, particularly piperidine rings, are more likely to permeate the blood-brain barrier. The application of machine learning approaches has identified specific structural features that facilitate brain penetration [24].